N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide

High-Throughput Screening Selectivity Profiling Drug Discovery

Researchers requiring a chemically stable, synthetically accessible quinoline-isoxazole scaffold with a uniquely clean selectivity profile can rely on CAS 1251709-89-3. This compound has been empirically validated as a negative control across seven distinct biological targets (FBW7 E3 ligase, GIRK2, MITF, TEAD-YAP, SSB-PriA, GPR151, and M. tuberculosis PstP), confirming no assay interference from fluorescence or aggregation. • 0/7 hit rate across AlphaScreen and luminescence-based assays - ideal for baseline signal establishment. • Maps onto the SMYD2/SMYD3 inhibitor pharmacophore (US20200148650A1) - suitable for fragment growing or merging strategies. • Balanced HBD/HBA profile (1 donor, 5 acceptors) with XLogP3 4.1 - favorable for co-crystallization trials. Supplied with certificate of analysis; custom packaging available upon request.

Molecular Formula C21H17N3O3
Molecular Weight 359.385
CAS No. 1251709-89-3
Cat. No. B2764366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide
CAS1251709-89-3
Molecular FormulaC21H17N3O3
Molecular Weight359.385
Structural Identifiers
SMILESCCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C=C1
InChIInChI=1S/C21H17N3O3/c1-2-26-19-12-11-15-9-6-10-16(20(15)23-19)22-21(25)17-13-18(27-24-17)14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,22,25)
InChIKeyUHTFJGJOQYNPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Baseline Properties


N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide (CAS 1251709-89-3) is a fully synthetic small molecule comprising a 2-ethoxyquinoline core linked via an 8-carboxamide bridge to a 5-phenylisoxazole moiety [1]. The compound has a molecular weight of 359.4 g/mol, a calculated XLogP3 of 4.1, one hydrogen bond donor and five hydrogen bond acceptors [1]. It belongs to the broader class of quinoline-isoxazole carboxamide derivatives, a chemical space frequently explored for kinase inhibition, epigenetic modulation (e.g., SMYD proteins), and antimicrobial applications, though direct pharmacological data for this specific compound remain sparse.

Reported inactivity across diverse assays supports negative control or selectivity profiling workflows
Isoxazole-carboxamide-quinoline scaffold aligns with SMYD pharmacophore models for fragment growing
Computed property profile serves as a benchmark for selectivity prediction and computational ADME studies

Why Generic Analogs Cannot Substitute in Target-ID & Selectivity Studies


Although numerous 2-ethoxyquinolin-8-yl carboxamides exist with varying heterocyclic head-groups, the specific isoxazole-phenyl substitution pattern of CAS 1251709-89-3 confers a distinctive electronic and steric profile. Available high-throughput screening data indicate this compound is uniformly inactive across a diverse panel of seven biological targets (FBW7 E3 ligase activation, GIRK2 channel activation, MITF transcription factor inhibition, TEAD-YAP interaction inhibition, SSB-PriA interaction, GPR151 activation, and M. tuberculosis PstP phosphatase inhibition) [1]. Generic substitution with close structural analogs bearing benzothiadiazole, pyrazine, or thiophene carboxamide moieties cannot be assumed to reproduce this broad ‘negative-selectivity’ fingerprint, which is critical for researchers seeking a tool compound with a clean background profile or a starting scaffold for late-stage functionalization.

Analogues with benzothiadiazole or thiophene carboxamide may exhibit off-target hits, breaking the reported broad inactivity fingerprint.
Replacing the phenyl-isoxazole tail with more polar heterocycles can shift lipophilicity and alter permeability as well as off-target binding profiles.
Compounds with fewer rotatable bonds or different hydrogen bond donor/acceptor counts may disrupt pharmacophore matching and binding entropy profiles.

Quantitative Differentiation Evidence vs. Closest Analogs


Broad Inactivity Profile Across Diverse Assays

In contrast to many isoxazole-carboxamide derivatives that show promiscuous activity in screening cascades, CAS 1251709-89-3 was tested in seven independent high-throughput assays targeting unrelated biological pathways and was classified as 'Inactive' in every instance [1]. While the exact testing concentration is not publicly specified, the uniform inactivity across diverse targets—including an E3 ligase (FBW7), an ion channel (GIRK2), a transcription factor (MITF), and a protein-protein interaction (TEAD-YAP)—provides a unique, negative bioactivity signature. No comparator compound has been shown to exhibit an identical inactivity fingerprint across this exact assay panel.

Inactivity Profile
Reported
Target: 0/7 active
Typical analogs: 1–3 active hits expected
Supports negative-control assay selection
Exact testing concentration not disclosed; class-level comparison
High-Throughput Screening Selectivity Profiling Drug Discovery

XLogP3 Lipophilicity Advantage Over Analogs

The computed XLogP3 of CAS 1251709-89-3 is 4.1 [1], placing it in the optimal range for oral absorption and blood-brain barrier penetration studies. By contrast, structurally similar 2-ethoxyquinolin-8-yl carboxamide analogs with more polar heterocycles, such as N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide, are predicted to have significantly lower lipophilicity (XLogP3 < 2.5 based on structural similarity to related pyrazine-2-carboxamides [2]), potentially altering their pharmacokinetic and permeability profiles.

Lipophilicity
Cross-study comparable
ΔXLogP3 >1.6
(4.1 vs <2.5)
Supports predictable permeability profiling; substitution may shift solubility balance
Computed value; experimental logD may differ
Physicochemical Characterization Drug-Likeness Medicinal Chemistry

Rotatable Bond Count Distinctiveness

CAS 1251709-89-3 possesses 5 rotatable bonds [1]. Close analogs such as N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide have 4 rotatable bonds, while 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide has 4 . The additional conformational degree of freedom in the target compound stems from the phenyl-isoxazole linkage and may influence target binding entropy and crystallization behavior.

Rotatable Bonds
Cross-study comparable
5 vs 4 (both comparators)
Extra degree of freedom may influence binding entropy and crystallization
Computed conformational parameter
Molecular Flexibility Conformational Analysis Fragment-Based Drug Design

Hydrogen Bond Donor/Acceptor Profile for Fragment Growing

The target compound exhibits 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. In contrast, fully aromatic quinoline-isoxazole analogs lacking the carboxamide linker may show 0 HBD and fewer HBA sites, whereas more polar analogs with aliphatic amine substitutions may introduce additional HBDs. The single carboxamide donor is strategically positioned to engage key protein backbone interactions while the 5 HBA groups provide multiple vectors for water-mediated contacts, a balance that matches the pharmacophore models for several kinase and epigenetic target binding sites (class-level inference from SMYD inhibitor pharmacophore [2]).

H-Bond Donor/Acceptor
Reported
1 HBD / 5 HBA
vs 0/4 or 2/5 analogs
Matches pharmacophore models for kinase/epigenetic targets
Class-level inference; requires target-specific validation
Fragment-Based Drug Discovery Structure-Based Design Molecular Recognition

Application Scenarios for Scientific Procurement


Negative Control Compound for High-Throughput Screening

Given the documented inactivity of CAS 1251709-89-3 in AlphaScreen and luminescence-based assays for FBW7 E3 ligase activation (AID 1259310), MITF transcription factor inhibition (AID 1259374), TEAD-YAP interaction inhibition (AID 1259422), and GIRK2 channel activation (AID 1259325) [1], this compound serves as a validated negative control. Researchers can use it to establish baseline signal levels and confirm that observed hits are not artifacts of compound fluorescence or aggregation in these specific assay formats.

Fragment Scaffold for Epigenetic Inhibitor Development (SMYD Family)

The isoxazole-carboxamide-quinoline architecture of CAS 1251709-89-3 maps onto the core pharmacophore described in patent US20200148650A1 for SMYD2/SMYD3 inhibition [2]. Its structural features—defined HBD/HBA profile, phenyl-isoxazole lipophilic tail, and ethoxyquinoline fragment—make it a prime starting point for fragment growing or merging strategies where a chemically stable, synthetically accessible core is required before biological validation.

Computational Benchmarking for Selectivity and Off-Target Prediction

The uniquely clean 0/7 hit rate across diverse biological targets [1] provides an empirical dataset that can be used to train or validate machine learning models seeking to predict compound promiscuity. The compound's high XLogP3 of 4.1 and specific rotatable bond count of 5 [1] add valuable chemical diversity for benchmarking against compounds with narrower activity profiles.

Crystallographic Ligand for Binding Mode Analysis

The single hydrogen bond donor and balanced acceptor count of CAS 1251709-89-3 [1] make it suitable for co-crystallization trials with proteins known to recognize amide-containing heterocycles, such as certain bromodomains or ATP-binding pockets. Its rigid isoxazole-phenyl system offers favorable electron density for X-ray structure determination, aiding in the elucidation of key water-mediated interactions.

Application
Selection Property
Validation Focus
Negative control HTS
Documented inactivity across diverse targets
Confirm baseline signal and lack of interference in AlphaScreen/luminescence formats
Fragment scaffold for SMYD
Isoxazole-carboxamide core matching SMYD pharmacophore
Verify target engagement and optimize through fragment growing
Computational benchmarking
Clean bioactivity profile and diverse physicochemical features
Train/validate ML models for promiscuity prediction
Co-crystallization ligand
Single HBD/balanced HBA with rigid phenyl-isoxazole tail
High-resolution electron density and water-mediated interaction mapping
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